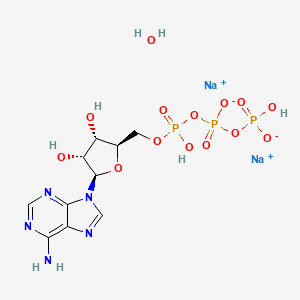
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Overview
Description
The compound "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" is closely related to the class of chlorobenzo[b]thiophenes, which are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. The papers provided discuss the synthesis, structural analysis, and chemical properties of related compounds, which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of chlorobenzo[b]thiophenes has been explored through the reaction of trans-diarylethenes with thionyl chloride, leading to moderate yields of the desired products . This method has been applied to create novel fluorescent liquid crystalline compounds, indicating the versatility of the synthesis process. Additionally, photo-reorganization of related compounds has been used as a green and convenient method to synthesize angular pentacyclic structures, demonstrating the potential for environmentally friendly synthesis routes .
Molecular Structure Analysis
The molecular structure of a similar compound, "3-chlorobenzo[b]thiophene-2-carbonyl chloride," has been confirmed through single-crystal X-ray structure determination . This analysis revealed weak CH…π interactions and a packing structure dominated by Van der Waals forces, which could be indicative of the structural characteristics of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" as well. The absence of significant π–π interactions in the crystal structure is also noteworthy .
Chemical Reactions Analysis
While the specific chemical reactions of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" are not detailed in the provided papers, the reactivity of related chlorobenzo[b]thiophenes with various reagents suggests that the compound could undergo similar transformations. The photochemical study of related compounds indicates that the structure of substituent groups can significantly affect the yield and type of products formed .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including NMR and mass spectrometry . These methods provide detailed information on the molecular formula, isotopic clusters, and the nature of intermolecular interactions, such as C–H…O/N and π…π interactions . Such analyses are crucial for understanding the behavior of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" in different environments and could predict its solubility, stability, and reactivity.
Scientific Research Applications
Facile Synthesis Techniques
- Synthesis of Derivatives : A study detailed a facile synthesis technique producing derivatives with potential antibacterial activity. Specifically, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride reacted with anthranilic acid, yielding compounds with various substitutions. These synthesized compounds were then screened for their antibacterial and antifungal activities, demonstrating the chemical's role in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Chemical Transformation and Reactivity
- Heterocyclization Methods : Research on heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines introduced a new method for synthesizing 1,2,4-benzothiadiazine 1,1-dioxides, indicating the versatility of chloro and methoxy substituted benzothiophenes in synthesizing heterocyclic compounds. This process underscores the compound's utility in creating structurally diverse molecules with potential biological significance (Shalimov et al., 2016).
Application in Organic Synthesis
- Organic Synthesis Applications : Another study explored the chemical transformations of diarylethenes with thionyl chloride, demonstrating the compound's utility in synthesizing fluorescent liquid crystalline compounds containing benzo[b]thiophene units. This highlights its application in creating materials with potential electronic and photonic properties (Han et al., 2011).
Potential Biological Activity
- Antimicrobial and Analgesic Activities : Synthesis efforts have also focused on creating benzothiophene substituted carbamates, ureas, and pyrazoles, deriving from the chemical . These compounds were evaluated for their antimicrobial and analgesic activities, showcasing the broader pharmacological potential of derivatives synthesized from 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (Kumara et al., 2009).
properties
IUPAC Name |
3,7-dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O2S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIXVDARTFRZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562891 | |
| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
CAS RN |
34576-80-2 | |
| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)